molecular formula C6H8ClN3S B2956531 4-Chloro-N-methyl-6-(methylthio)pyrimidin-5-amine CAS No. 63291-55-4

4-Chloro-N-methyl-6-(methylthio)pyrimidin-5-amine

Cat. No. B2956531
CAS RN: 63291-55-4
M. Wt: 189.66
InChI Key: IPJCSPUOYKXVFK-UHFFFAOYSA-N
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Description

“4-Chloro-N-methyl-6-(methylthio)pyrimidin-5-amine” is a halogenated heterocycle and a useful synthesis intermediate . It is also known by other names such as “4-Chloro-6-methyl-2-pyrimidinamine” and "2-Amino-4-chloro-6-methylpyrimidine" .


Molecular Structure Analysis

The molecular formula of “4-Chloro-N-methyl-6-(methylthio)pyrimidin-5-amine” is C5H6ClN3S . The molecular weight is 175.639 . The structure can be represented by the SMILES string: CNc1cc(Cl)ncn1 .


Chemical Reactions Analysis

While specific chemical reactions involving “4-Chloro-N-methyl-6-(methylthio)pyrimidin-5-amine” were not found in the retrieved papers, pyrimidine derivatives are known to undergo various reactions. For instance, 2,4-Dichloro-6-methylpyrimidine undergoes double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 138-142 °C . It has a molecular weight of 143.57 and an empirical formula of C5H6ClN3 .

Scientific Research Applications

Synthesis of Pyrido[2,3-d]pyrimidin-5-one Derivatives

This compound can be used in the synthesis of pyrido[2,3-d]pyrimidin-5-one derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .

Biological Activity

Compounds of the pyrido[2,3-d]pyrimidines class, which this compound can be used to synthesize, exhibit a wide range of biological activities . These include antiproliferative , antimicrobial , anti-inflammatory and analgesic , hypotensive , and antihistaminic activities.

Antiproliferative Agent

The compound API-1, a pyrido[2,3-d]pyrimidin-5-one derivative, is a promising antiproliferative agent . This suggests potential applications in cancer research and treatment.

Tyrosine Kinase Inhibitor

Among pyrido[2,3-d]pyrimidin-7-one derivatives, the compound TKI-28 is a noteworthy tyrosine kinase inhibitor . This suggests potential applications in the treatment of diseases such as cancer, where tyrosine kinases play a key role.

Cyclin-Dependent Kinase (CDK4) Inhibitors

Pyrido[2,3-d]pyrimidin-7-one derivatives have also been found to be cyclin-dependent kinase (CDK4) inhibitors . This suggests potential applications in the treatment of diseases such as cancer, where CDK4 plays a key role.

Synthesis of Other Chemical Compounds

This compound can also be used in the synthesis of other chemical compounds . For example, it can be used in the production of 4-Chloro-6-(methylamino)pyrimidine .

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to wash hands and skin thoroughly after handling .

properties

IUPAC Name

4-chloro-N-methyl-6-methylsulfanylpyrimidin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3S/c1-8-4-5(7)9-3-10-6(4)11-2/h3,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJCSPUOYKXVFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(N=CN=C1Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-N-methyl-6-(methylsulfanyl)pyrimidin-5-amine

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